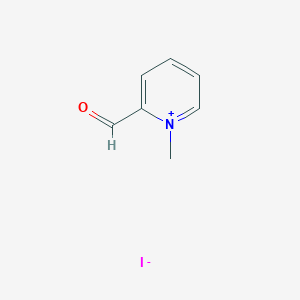

2-Formyl-1-methylpyridinium iodide

Description

Significance of Quaternized Pyridine (B92270) Derivatives in Organic Chemistry

Quaternized pyridine derivatives are pivotal in various domains of organic chemistry. The quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This heightened reactivity has been harnessed in a multitude of organic transformations, where these compounds can act as versatile intermediates. ontosight.ai Their applications span from being precursors in the synthesis of more complex molecules to their use as catalysts and functional materials. ontosight.airesearchgate.net The permanent positive charge also influences their physical properties, such as solubility and thermal stability. rsc.org

The process of quaternization, a nucleophilic substitution reaction pioneered by Menschutkin, involves the reaction of a tertiary amine, such as pyridine, with an alkyl halide. jst.go.jp This fundamental reaction has been extensively studied and modified over the years to improve yields and reactivity. jst.go.jp The choice of the alkylating agent and the counter-ion can be tailored to fine-tune the properties of the resulting pyridinium (B92312) salt.

Historical Development and Initial Investigations of 2-Formyl-1-methylpyridinium Iodide

The study of pyridinium salts has a rich history dating back to the 19th century. The foundational work on the quaternization of amines by Nikolai Menschutkin in the late 1800s laid the groundwork for the synthesis of these compounds. jst.go.jp The broader exploration of pyrylium (B1242799) salts, which can be converted to pyridinium salts, began in the early 20th century with the work of Baeyer in 1911. ulisboa.pt However, it was not until the mid-20th century that the synthetic utility of these compounds was more widely recognized. ulisboa.pt

Early investigations into functionally substituted pyridinium salts were often driven by the search for new reactive intermediates. A notable study in the context of formyl-substituted pyridinium salts was conducted by Poziomek, Kramer, Fromm, and Mosher in 1961. Their work on the geometrical isomerism of formyl-1-methylpyridinium iodide oximes provided valuable insights into the reactivity of the formyl group and the stereochemistry of its derivatives. researchgate.net This research highlighted the formation of carbinolamine intermediates and challenged previous configurational assignments of related oximes. researchgate.net

Overview of Research Trajectories in Pyridinium Salt Chemistry

Research in pyridinium salt chemistry has followed several key trajectories. Initially, the focus was on their synthesis and basic reactivity. Over time, their role as versatile synthetic intermediates became a major area of investigation. ontosight.airsc.org This includes their use in the synthesis of a wide array of other heterocyclic systems.

More recently, pyridinium salts have gained prominence in the field of photochemistry and as radical precursors. researchgate.net The discovery that pyridinium salts can undergo photocyclization to form bicyclic aziridines opened up new avenues for the synthesis of complex nitrogen-containing molecules. Furthermore, their ability to act as reservoirs for various radicals under visible-light conditions has made them valuable tools in modern organic synthesis. researchgate.net The ongoing exploration of their properties continues to uncover novel applications in areas such as materials science and catalysis.

Physicochemical and Spectroscopic Data of 2-Formyl-1-methylpyridinium iodide

The following tables summarize key physicochemical and spectroscopic data for 2-Formyl-1-methylpyridinium iodide.

Table 1: Physicochemical Properties of 2-Formyl-1-methylpyridinium iodide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol |

| CAS Number | 3784-97-2 |

| Appearance | Not explicitly stated in provided results |

| Solubility | Soluble in polar solvents |

Table 2: Spectroscopic Data of 2-Formyl-1-methylpyridinium iodide

| Technique | Data |

|---|---|

| ¹H NMR | Specific shifts not detailed in provided results |

| ¹³C NMR | Specific shifts not detailed in provided results |

| IR Spectroscopy | Characteristic peaks for the formyl group (C=O stretch) and the pyridinium ring are expected. |

| UV-Vis Spectroscopy | Absorption maxima are influenced by the electronic transitions within the pyridinium ring and the formyl substituent. |

Detailed Research Findings

The reactivity of 2-Formyl-1-methylpyridinium iodide is characterized by the interplay between the electrophilic pyridinium ring and the reactive formyl group.

Synthesis Methods

The synthesis of 2-Formyl-1-methylpyridinium iodide can be achieved through several routes. One common method is the Vilsmeier-Haack formylation of N-methylpyridinium iodide using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net Another approach involves the direct formylation of 1-methylpyridine. researchgate.net The subsequent reaction with an iodide source, typically methyl iodide, yields the target pyridinium iodide. researchgate.net

Chemical Reactivity

The formyl group at the 2-position imparts specific reactivity to the molecule. It readily participates in condensation reactions with nucleophiles such as hydrazine (B178648) and phenylhydrazine, leading to the formation of carbinolamine intermediates which can then proceed to form hydrazones. researchgate.net Under certain conditions, it can also undergo the Cannizzaro reaction , a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-2-carbaldehyde;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJJDGBJAIPOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480681 | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-97-2 | |

| Record name | NSC204950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 1 Methylpyridinium Iodide

N-Methylation Strategies of Pyridine-2-carboxaldehyde

The most common route to 2-Formyl-1-methylpyridinium iodide is the N-methylation of pyridine-2-carboxaldehyde. This reaction directly introduces a methyl group to the nitrogen atom of the pyridine (B92270) ring, forming the desired pyridinium (B92312) salt.

Optimization of Reaction Conditions and Yields

The efficiency of the N-methylation reaction is highly dependent on the chosen solvent and temperature. For instance, the reaction of pyridine-2-aldoxime (B213160) with methyl iodide to form 1-methylpyridinium-2-aldoxime iodide, a related compound, has been successfully carried out in acetone (B3395972). google.com This suggests that polar aprotic solvents can facilitate the quaternization of the pyridine nitrogen. The yield of such reactions can be significantly influenced by these parameters. For example, a process for producing 1-methylpyridinium-2-aldoxime chloride saw a four-fold increase in yield when the reaction was conducted in N,N-dimethylformamide under super-atmospheric pressure, highlighting the critical role of reaction conditions. google.com

Selection of Methylating Agents

Various methylating agents can be employed for the N-methylation of pyridine derivatives. Methyl iodide is a commonly used reagent for this transformation due to its high reactivity. google.comresearchgate.net In one synthetic procedure, methyl iodide was used to alkylate tetrakis(aminophenyl)porphins to yield water-soluble salts. researchgate.net Another example involves the reaction of 2,5-bis((4-pyridyl)ethynyl)thiophene with methyl iodide in anhydrous dichloromethane (B109758) at 40°C for 24 hours, resulting in an 81% yield of the corresponding bis(1-methyl-pyridinium) iodide salt. mdpi.com

Alternative Routes to 2-Formyl-1-methylpyridinium Cations

Besides direct N-methylation of the pre-formed aldehyde, alternative synthetic strategies can be employed. One such method involves the oxidation of a methyl group at the 2-position of a pre-methylated pyridine ring. For instance, 2-methylpyridine (B31789) can be first N-methylated and then the 2-methyl group can be oxidized to a formyl group using an oxidizing agent like selenium dioxide. google.com This multi-step approach provides another pathway to the desired 2-formyl-1-methylpyridinium cation. google.com

Green Chemistry Approaches in 2-Formyl-1-methylpyridinium Iodide Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. While specific green chemistry approaches for 2-Formyl-1-methylpyridinium iodide are not extensively documented, related research points towards potential avenues. For example, the use of peroxides as methylating agents in a metal-free procedure for the methylation of pyridine N-oxides has been reported. researchgate.net This avoids the use of potentially toxic metal catalysts. researchgate.net The reaction proceeds via a radical mechanism and has been shown to be effective for various pyridine N-oxide derivatives. researchgate.net Exploring such metal-free and solvent-minimized conditions could lead to more sustainable synthetic routes for 2-Formyl-1-methylpyridinium iodide.

Interactive Data Table: Synthetic Methods for Pyridinium Salts

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Pyridine-2-aldoxime | Methyl iodide, Acetone | 1-methylpyridinium-2-aldoxime iodide | Not specified | google.com |

| Pyridine-2-aldoxime | Methyl chloride, N,N-dimethylformamide | 1-methylpyridinium-2-aldoxime chloride | 85-90 | google.com |

| 2,5-bis((4-pyridyl)ethynyl)thiophene | Methyl iodide, CH2Cl2 | 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide | 81 | mdpi.com |

| 2-Chloropyridine | 1. Methylation 2. Selenium dioxide | 2-Formyl-3-chloro-1-methylpyridinium intermediate | Not specified | google.com |

| Pyridine N-oxides | Peroxides | C-2 and C-6 methylated pyridine N-oxides | 54-84 | researchgate.net |

Reactivity and Mechanistic Investigations of 2 Formyl 1 Methylpyridinium Iodide

Nucleophilic Addition Pathways

The electrophilic carbon atom of the formyl group in 2-Formyl-1-methylpyridinium iodide is susceptible to attack by a range of nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, leading to the formation of various derivatives.

Reactions with Hydroxylamine (B1172632) and Formation of Oxime Derivatives

The reaction of 2-Formyl-1-methylpyridinium iodide with hydroxylamine is a well-documented process that results in the formation of oxime derivatives. tandfonline.comtandfonline.com This transformation is of interest due to the biological significance of oximes, such as pralidoxime (B1201516) (2-PAM), which is used as a reactivator of acetylcholinesterase. tandfonline.comdokumen.pub

A typical synthetic procedure involves reacting 2-Formyl-1-methylpyridinium iodide with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270), often in an alcohol solvent under reflux. tandfonline.comtandfonline.com

Research has shown that compounds initially identified as one of the geometrical isomers of the oxime were, in fact, the carbinolamine intermediates. researchgate.netresearchgate.net This finding was crucial in correctly assigning the structures and understanding the reaction mechanism.

The oximes formed from the reaction of 2-Formyl-1-methylpyridinium iodide with hydroxylamine can exist as two geometrical isomers: syn and anti. researchgate.net Initially, there was confusion in the assignment of these isomers. However, detailed studies have helped to invalidate previous assignments that were based on comparisons of physical and chemical properties. researchgate.netresearchgate.net The correct identification of these isomers is critical for understanding their reactivity and biological activity.

Reactions with Hydrazine (B178648) and Formation of Hydrazone Derivatives

Similar to its reaction with hydroxylamine, 2-Formyl-1-methylpyridinium iodide reacts with hydrazine and its derivatives (like phenylhydrazine) to form hydrazones. tandfonline.comresearchgate.netsmolecule.com This reaction also proceeds through the formation of a carbinolamine intermediate. researchgate.netsmolecule.com

The synthesis of 1-methylpyridine-2-hydrazone iodide, for example, can be achieved by reacting 2-Formyl-1-methylpyridinium iodide with hydrazine hydrate (B1144303) in methanol, catalyzed by an acid like HCl. tandfonline.comtandfonline.com The resulting hydrazone can be isolated as a solid. tandfonline.comtandfonline.com These hydrazone derivatives have been investigated for their potential as inhibitors or reactivators of acetylcholinesterase. tandfonline.com

| Reactant | Reagent | Product | Catalyst | Solvent | Conditions | Yield |

| 2-Formyl-1-methylpyridinium iodide | Hydrazine hydrate | 1-Methylpyridine-2-hydrazone iodide | HCl | Methanol | Reflux for 30 min | 36% |

| 2-Formyl-1-methylpyridinium iodide | Hydrazine hydrochloride | 1-Methylpyridine-2-carboxaldehyde hydrazone | - | 95% Ethanol (B145695) | Reflux for 2 h | 36% |

Table 1: Synthesis of Hydrazone Derivatives tandfonline.comtandfonline.com

Reactions with Amino Acid Analogues and Peptides

The reactivity of 2-Formyl-1-methylpyridinium iodide extends to reactions with amino acid analogues and peptides. uni-muenchen.dersc.org These reactions are significant in the context of bioconjugation and understanding the interactions of such compounds with biological macromolecules. uni-muenchen.deechemi.comechemi.com

The reaction of the formyl group with the primary amine of an amino acid or peptide leads to the formation of an aldimine (a type of Schiff base). This reaction is a nucleophilic addition followed by dehydration. While the initial product is an aldimine, subsequent transformations can occur. The formation of imine intermediates has been postulated in various reactions involving carbonyl compounds and amines. core.ac.uk

Prototropic Shift Mechanisms in Transamination Reactions

Transamination reactions, fundamental processes in biochemistry for the interconversion of amino acids and keto acids, can be mimicked by synthetic models. In this context, pyridinium (B92312) compounds bearing a formyl group can act as mimics of pyridoxal (B1214274) phosphate (B84403) (PLP), the coenzyme responsible for enzymatic transamination. The mechanism of these non-enzymatic transamination reactions involves a key prototropic shift within a Schiff base intermediate.

While specific studies on the prototropic shift mechanisms involving 2-Formyl-1-methylpyridinium iodide are not extensively documented in publicly available research, the general mechanism can be inferred from studies on related pyridinium aldehydes and the fundamental principles of transamination. The process is initiated by the formation of a Schiff base (or imine) between the formyl group of the pyridinium salt and an amino acid.

The crucial step is the tautomerization of this Schiff base, which involves a 1,3-prototropic shift. This intramolecular or intermolecular proton transfer converts the ketimine tautomer into an enamine tautomer. The positive charge on the pyridinium ring enhances the acidity of the α-proton of the amino acid residue in the Schiff base, facilitating this shift. The resulting enamine intermediate can then be hydrolyzed to yield a new keto acid and the corresponding aminomethylpyridinium derivative.

The efficiency and stereochemistry of this prototropic shift are influenced by several factors, including the nature of the solvent, the presence of general acid or base catalysts, and the stereoelectronic effects of the substituents on the pyridinium ring. While detailed mechanistic data for 2-Formyl-1-methylpyridinium iodide is scarce, the foundational principles of PLP-catalyzed transamination provide a solid framework for understanding its potential role and the mechanisms at play. wikipedia.orgyoutube.comlibretexts.org

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of 2-Formyl-1-methylpyridinium iodide is dominated by the redox properties of the pyridinium cation. The permanent positive charge makes the pyridinium ring susceptible to reduction. The presence of the electron-withdrawing formyl group at the 2-position is expected to further facilitate this reduction by lowering the electron density of the aromatic system.

Studies on the electrochemical reduction of N-methylpyridinium cations have shown that they can undergo a one-electron reduction to form a neutral pyridinyl radical. researchgate.netresearchgate.netnih.gov This process is often irreversible, and the stability of the resulting radical depends on the substitution pattern and the reaction conditions.

In the case of 2-Formyl-1-methylpyridinium iodide, the initial reduction would likely produce the 2-formyl-1-methylpyridinyl radical. The subsequent fate of this radical can be complex. It could undergo dimerization, react with the solvent or other species in the electrolyte, or be further reduced at more negative potentials. The formyl group itself is also electroactive and can be reduced to a hydroxymethyl group or a pinacol-type dimer, depending on the electrode potential and the proton availability in the medium.

| Electrochemical Process | Description | Influencing Factors |

| One-Electron Reduction | Reduction of the pyridinium cation to a neutral pyridinyl radical. | Electrode material, solvent, supporting electrolyte. |

| Radical Dimerization | Coupling of two pyridinyl radicals to form a dimer. | Concentration, solvent viscosity. |

| Formyl Group Reduction | Reduction of the aldehyde to an alcohol or pinacol. | Electrode potential, pH of the medium. |

| Further Reduction | Reduction of the pyridinyl radical to an anionic species. | Applied potential. |

This table represents predicted electrochemical behaviors based on related compounds and general principles, as specific experimental data for 2-Formyl-1-methylpyridinium iodide is limited.

Research on the electrochemical carboxylation of pyridines has demonstrated that the choice of electrolysis setup can influence the site selectivity of the reaction, highlighting the intricate interplay between the electrode, substrate, and reaction environment. nih.gov

Photochemical Transformations Involving the Pyridinium Cation

The pyridinium cation is a chromophore that can absorb ultraviolet light, leading to a variety of photochemical transformations. The photochemistry of pyridinium salts is rich and complex, often involving rearrangements to novel nitrogen-containing scaffolds. wur.nlresearchgate.net

Upon photoexcitation, pyridinium salts can undergo isomerization to form strained valence isomers, such as Dewar pyridinium and benzvalene-type intermediates. These highly reactive intermediates can then be trapped by nucleophiles present in the reaction medium, leading to the formation of a diverse array of products.

For 2-Formyl-1-methylpyridinium iodide, the photochemical behavior would be influenced by the nature of the excited state and the presence of the formyl substituent. The formyl group could potentially participate in the photochemical process, for instance, through intramolecular hydrogen abstraction or by influencing the decay pathways of the excited state.

While specific studies on the photochemical transformations of 2-Formyl-1-methylpyridinium iodide are not prevalent, research on related N-methylpyridinium derivatives provides insights into the expected reactivity. The irradiation of N-methylpyridinium salts in the presence of nucleophiles is known to yield various addition and rearrangement products.

The following table outlines potential photochemical transformations based on the known reactivity of pyridinium salts.

| Photochemical Transformation | Proposed Intermediate | Potential Product Type |

| Valence Isomerization | Dewar pyridinium, Benzvalene-type cation | Bicyclic nitrogen heterocycles |

| Nucleophilic Addition | Excited state or valence isomer | Substituted dihydropyridines |

| Rearrangement | Isomerized intermediates | Azepines, anilines |

This table illustrates potential photochemical pathways for 2-Formyl-1-methylpyridinium iodide based on the established photochemistry of the pyridinium ring system. Specific experimental outcomes would depend on the reaction conditions.

The study of the photophysics of coumarins substituted with N-methylpyridinium-4-yl groups has shown that the pyridinium moiety can act as an effective acceptor unit, promoting intramolecular charge transfer (ICT) processes and influencing the fluorescence properties of the molecule. chemrxiv.org This highlights the significant role the pyridinium cation can play in modulating the photophysical and photochemical properties of a molecule.

Derivatives and Advanced Functionalization of 2 Formyl 1 Methylpyridinium Iodide

Synthesis of Substituted Pyridinium (B92312) Oximates

The transformation of the formyl group into an oxime functionality represents a common and significant derivatization of 2-Formyl-1-methylpyridinium iodide. This conversion not only alters the electronic properties of the molecule but also introduces a new site for further chemical modifications. The synthesis of pyridinium oximates from 2-Formyl-1-methylpyridinium iodide typically proceeds in a two-step manner: formation of the oxime, followed by deprotonation to the corresponding oximate.

The initial step involves the reaction of 2-Formyl-1-methylpyridinium iodide with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, in a suitable solvent. The reaction is generally carried out under mild conditions. The resulting product is the 1-methyl-2-(hydroxyiminomethyl)pyridinium iodide, an oxime derivative.

A subsequent reaction with a base can then be employed to generate the corresponding pyridinium oximate. For instance, treatment of the iodide oxime with silver oxide can yield the inner salt, a pyridinium oximate. While studies on the 4-formyl isomer have shown that some oximates can be unstable, others have been found to be stable at elevated temperatures. dtic.mil A general procedure for the synthesis of a pyridinium iodide oxime involves reacting the corresponding pyridine (B92270) aldoxime with methyl iodide. google.com

Table 1: Synthesis of a Representative Pyridinium Iodide Oxime

| Starting Material | Reagent | Product | General Conditions |

| Pyridine-2-aldoxime (B213160) | Methyl Iodide | 1-methylpyridinium-2-aldoxime iodide | Reaction in acetone (B3395972) google.com |

Preparation of Novel Pyridinium Hydrazones

The aldehyde functionality of 2-Formyl-1-methylpyridinium iodide readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form pyridinium hydrazones. These compounds are of interest due to their coordination chemistry and potential applications in various fields. The synthesis is typically a straightforward one-pot reaction. mdpi.commdpi.com

The reaction involves mixing 2-Formyl-1-methylpyridinium iodide with a selected hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for a period ranging from a few hours to overnight to ensure complete conversion. mdpi.com The resulting pyridinium hydrazone can then be isolated and purified by standard techniques like recrystallization. The choice of the hydrazine derivative allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the properties of the final product.

Table 2: General Synthesis of Pyridinium Hydrazones

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| 2-Formyl-1-methylpyridinium iodide | Hydrazine or Substituted Hydrazine | Pyridinium Hydrazone | Ethanolic or methanolic solution, reflux mdpi.com |

The reactivity of these hydrazones can be further exploited to synthesize more complex heterocyclic systems. researchgate.net

Chemical Modifications of the Aldehyde Functionality

Beyond the formation of oximates and hydrazones, the aldehyde group of 2-Formyl-1-methylpyridinium iodide is a versatile handle for a variety of carbon-carbon bond-forming reactions and other transformations.

One important reaction is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgnih.gov The product is a new alkene derivative with extended conjugation. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgnih.gov

Another powerful tool for modifying the aldehyde group is the Wittig reaction . This reaction allows for the conversion of the carbonyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com The nature of the ylide determines the structure of the resulting alkene, offering a high degree of control over the final product. The reaction proceeds via a betaine (B1666868) intermediate, leading to the formation of an oxaphosphetane which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org

Furthermore, the pyridinium iodide moiety can undergo more profound structural changes. For instance, under specific conditions, pyridinium salts can be converted into 2-formylpyrroles . researchgate.netnih.gov This transformation represents a significant skeletal rearrangement and opens up access to a different class of heterocyclic compounds.

Table 3: Key Reactions Modifying the Aldehyde Functionality

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated derivative |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Pyrrole Synthesis | Iodine-mediated conditions | 2-Formylpyrrole derivative |

Design and Synthesis of Chiral Derivatives

The introduction of chirality into the derivatives of 2-Formyl-1-methylpyridinium iodide is a key area of research, driven by the importance of enantiomerically pure compounds in various applications. There are several strategies to achieve this.

One approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, reacting 2-Formyl-1-methylpyridinium iodide with a chiral hydrazine would lead to a chiral hydrazone. The chirality of the hydrazine would direct subsequent reactions, and the auxiliary could potentially be cleaved later.

Another strategy is asymmetric catalysis . This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, a Knoevenagel or Wittig-type reaction could be rendered asymmetric by employing a chiral base or a chiral ligand on a metal catalyst. nih.gov The development of catalytic asymmetric methods for the synthesis of atropisomeric N-aryl 1,2,4-triazoles using a chiral phosphoric acid catalyst highlights the potential of this approach for creating chiral heterocyclic compounds. nih.gov

Furthermore, it is possible to design intramolecular reactions that lead to chiral products. For example, a related pyridinium salt, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), has been used to promote the intramolecular condensation of aldehyde acids to generate chiral bridged lactone products. highfine.com A similar strategy could be envisioned for derivatives of 2-Formyl-1-methylpyridinium iodide. The asymmetric synthesis of aziridine (B145994) derivatives from chiral imines provides another example of how a chiral starting material can direct the formation of a specific stereoisomer. clockss.org

Table 4: Strategies for the Synthesis of Chiral Derivatives

| Strategy | Description | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Reaction with a chiral hydrazine to form a diastereomeric mixture of hydrazones. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. nih.gov | Asymmetric Knoevenagel condensation using a chiral base. |

| Substrate Control | Use of a chiral substrate to induce stereoselectivity in a reaction. clockss.org | Intramolecular cyclization of a derivative containing a stereocenter. |

Applications of 2 Formyl 1 Methylpyridinium Iodide in Advanced Organic Synthesis

Role as an Electrophilic Building Block in C-C Bond Formation

The core utility of 2-Formyl-1-methylpyridinium iodide in carbon-carbon (C-C) bond formation stems from the electrophilic nature of its formyl group. smolecule.com The electron-withdrawing effect of the adjacent cationic pyridinium (B92312) ring significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of carbon nucleophiles. This heightened reactivity is central to its application in constructing complex molecular frameworks. sigmaaldrich.comillinois.edu

Key C-C bond-forming reactions involving this reagent include:

Aldol and Related Condensations: It can react with enolates or other stabilized carbanions in aldol-type reactions to form β-hydroxy carbonyl compounds, which are pivotal intermediates in organic synthesis.

Grignard and Organolithium Additions: The formyl group readily undergoes nucleophilic addition with organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to produce secondary alcohols.

Wittig and Horner-Wadsworth-Emmons Reactions: It serves as the aldehyde component in olefination reactions, reacting with phosphorus ylides or phosphonate carbanions to yield various substituted vinylpyridinium salts. sigmaaldrich.com

These transformations underscore the compound's role as a reliable electrophilic partner for introducing a pyridinium moiety into a larger molecular structure through the formation of robust C-C bonds.

Precursor for Heterocyclic Ring Systems

Beyond simple C-C bond formation, 2-Formyl-1-methylpyridinium iodide is a valuable precursor for the construction of more complex heterocyclic systems. Its inherent structure allows it to participate in reactions that involve ring-opening and subsequent recyclization, leading to the formation of new ring systems.

A significant application of pyridinium salts, including 2-Formyl-1-methylpyridinium iodide, is in the synthesis of substituted 2-formylpyrroles. Research has detailed an iodine-mediated protocol that transforms pyridinium salts into these valuable pyrrole derivatives under operationally simple conditions. researchgate.netresearchgate.net

The reaction mechanism is proposed to proceed through a novel sequence initiated by a water-triggered ring opening of the pyridinium salt. This is followed by an intramolecular nucleophilic addition, which ultimately leads to the formation of the pyrrole ring. researchgate.net This method is notable for its efficiency and tolerance of various functional groups on the starting pyridinium salt, providing a versatile route to a library of diversely substituted 2-formylpyrroles. researchgate.net

| Starting Pyridinium Salt Derivative | Product | Yield (%) |

|---|---|---|

| N-methyl-2-phenylpyridinium salt | Corresponding 2-formylpyrrole | 79% |

| Aryl-substituted pyridinium salts | Various aryl-substituted 2-formylpyrroles | Good |

| Heteroaryl-substituted pyridinium salts | Various heteroaryl-substituted 2-formylpyrroles | Good |

| Alkyl-substituted pyridinium salts | Various alkyl-substituted 2-formylpyrroles | Good |

This table illustrates the general applicability and good yields of the iodine-mediated synthesis of 2-formylpyrroles from various pyridinium salt precursors, as reported in the literature. researchgate.net

While 2-Formyl-1-methylpyridinium iodide is a fully aromatic pyridinium salt, its derivatives can be employed in the synthesis of dihydropyridines, which are crucial structural motifs in many pharmaceuticals. nih.gov The classic method for synthesizing dihydropyridines is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. beilstein-journals.orgorganic-chemistry.org In this context, 2-Formyl-1-methylpyridinium iodide can serve as the aldehyde component, leading to the formation of 1,4-dihydropyridine structures bearing a 1-methylpyridinium iodide substituent at the 4-position. These products are valuable as they can be further modified or used as precursors for other complex molecules. organic-chemistry.org

The reactivity of the pyridinium ring system makes 2-Formyl-1-methylpyridinium iodide a candidate for constructing fused heterocyclic systems. nih.govmdpi.comnih.gov One of the primary pathways to such systems is through cycloaddition reactions. mdpi.comnih.gov Pyridinium salts can form pyridinium ylides upon treatment with a base, which can then act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate fused ring systems.

Furthermore, dearomatization reactions of the pyridine (B92270) ring can lead to intermediates that undergo subsequent cyclization. For instance, the dearomative addition of sulfur ylides to activated N-heteroarenes can lead to cyclopropane-fused structures, which are versatile intermediates for further synthetic transformations. researchgate.net These strategies open avenues for synthesizing novel polycyclic alkaloids and other complex nitrogen-containing heterocycles.

Comparative Analysis with Other N-Substituted Pyridinium Reagents (e.g., Mukaiyama's Reagent)

To fully appreciate the synthetic utility of 2-Formyl-1-methylpyridinium iodide, it is instructive to compare it with other N-substituted pyridinium reagents, most notably Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). scispace.comdrugfuture.comenamine.net While structurally similar, the difference in the substituent at the 2-position (formyl vs. chloro) dictates a fundamentally different mode of reactivity and, consequently, different applications. researchgate.net

Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide):

Primary Role: A powerful condensing or dehydrating agent. enamine.net

Mechanism: It activates carboxylic acids by reacting with the carboxylate anion. The chloride at the 2-position is an excellent leaving group, and its displacement by the carboxylate forms a highly reactive pyridinium ester intermediate. This intermediate is then readily attacked by a nucleophile (an alcohol to form an ester, or an amine to form an amide), with the concurrent formation of the stable 1-methyl-2-pyridone as a byproduct. mdpi.com

Applications: Widely used for the synthesis of esters, amides, lactones (macrolactonization), and β-lactams under mild conditions. scispace.com

2-Formyl-1-methylpyridinium Iodide:

Primary Role: An electrophilic building block and a precursor for heterocyclic rearrangements.

Mechanism: Its reactivity is centered on the aldehyde functional group. It undergoes nucleophilic addition at the carbonyl carbon. The pyridinium ring itself can also undergo ring-opening/recyclization cascades. researchgate.net

Applications: Primarily used in C-C bond-forming reactions (e.g., aldol, Grignard, Wittig) and as a starting material for synthesizing other heterocyclic systems like pyrroles. researchgate.net

| Feature | 2-Formyl-1-methylpyridinium Iodide | Mukaiyama's Reagent (2-Chloro-1-methylpyridinium Iodide) |

|---|---|---|

| Key Functional Group | Formyl (-CHO) at C2 | Chloro (-Cl) at C2 |

| Primary Synthetic Role | Electrophilic building block | Condensation/Activating agent enamine.net |

| Site of Nucleophilic Attack | Carbonyl carbon of the formyl group | C2 position of the pyridinium ring (displacement of Cl) mdpi.com |

| Typical Reactions | Aldol, Grignard, Wittig, Pyrrole synthesis via ring transformation researchgate.net | Esterification, Amidation, Lactonization, Peptide coupling scispace.comresearchgate.net |

| Byproduct of Activation | Not an activating agent in the same sense | 1-Methyl-2-pyridone mdpi.com |

Catalytic Applications of 2 Formyl 1 Methylpyridinium Iodide and Its Derivatives

Role in Organocatalysis

Pyridinium (B92312) salts have been recognized as effective organocatalysts, primarily functioning through non-covalent interactions or by acting as reservoirs for radical species. While specific studies focusing exclusively on 2-Formyl-1-methylpyridinium iodide are limited, the general principles of pyridinium salt organocatalysis provide a strong basis for its potential applications.

Pyridinium salts can act as hydrogen bond donors and can participate in anion-binding catalysis, activating substrates for nucleophilic attack. For instance, electron-deficient pyridinium salts have been successfully employed as organocatalysts in glycosylation reactions. nih.gov In these reactions, the pyridinium cation is believed to activate the glycosyl donor through the formation of an alcohol-pyridinium conjugate, facilitating the subsequent attack by the glycosyl acceptor. nih.gov The electron-withdrawing nature of the formyl group in 2-Formyl-1-methylpyridinium iodide would be expected to enhance its efficacy in such catalytic cycles.

Furthermore, pyridinium salts are well-established precursors for radical-mediated reactions. smolecule.com They can undergo single-electron reduction to generate radical species under mild conditions. smolecule.com This reactivity has been exploited in various transformations, including the functionalization of alkenes. The combination of N-amidopyridinium salts with sulfinates, for example, can lead to either direct C4-sulfonylation of the pyridine (B92270) ring or a three-component sulfonative pyridylation of alkenes, depending on the reaction conditions (thermal vs. photochemical).

The formyl group in 2-Formyl-1-methylpyridinium iodide offers an additional handle for catalytic activity. It can participate in iminium ion catalysis, a cornerstone of organocatalysis, upon condensation with a chiral amine. This in-situ generated chiral iminium ion can then direct a wide range of enantioselective transformations.

Table 1: Examples of Organocatalytic Reactions Mediated by Pyridinium Salts

| Reaction Type | Pyridinium Salt Derivative | Role of Pyridinium Salt | Reference |

| Glycosylation | Electron-deficient pyridinium salts | Activation of glycosyl donor | nih.gov |

| Sulfonylation | N-Amidopyridinium salts | Radical precursor/Electrophile | |

| Dearomatization | 3-Cyano- or 3-sulfonylpyridinium salts | Electrophile for C(1)-ammonium enolates | researchgate.net |

Application in Asymmetric Catalysis

The development of chiral catalysts for the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. Derivatives of 2-Formyl-1-methylpyridinium iodide are promising candidates for applications in asymmetric catalysis, both as chiral auxiliaries and as ligands for metal-catalyzed reactions.

The formyl group of 2-Formyl-1-methylpyridinium iodide can be readily converted into a variety of chiral moieties. For example, condensation with chiral amino alcohols can yield chiral oxazolidine-substituted pyridinium salts. researchgate.net These chiral ligands can then be used to coordinate with metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations. researchgate.net

Similarly, reaction with chiral diamines can lead to the formation of chiral bipyridine-type ligands, which are highly effective in a range of asymmetric catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The synthesis of such ligands often involves a chemoenzymatic approach to introduce chirality. rsc.org

Derivatives of 2-Formyl-1-methylpyridinium iodide can be employed in a variety of enantioselective transformations. For instance, pyridinium salts bearing an electron-withdrawing group have been used in the enantioselective dearomatization of pyridines. nih.govresearchgate.net In one approach, a chiral isothiourea catalyst generates a C(1)-ammonium enolate that adds to the pyridinium salt in a regio- and stereoselective manner. researchgate.net

Another powerful strategy involves N-heterocyclic carbene (NHC) catalysis. Chiral NHCs can react with enals to form a chiral homoenolate equivalent, which can then add to a pyridinium salt. This method has been successfully applied to the C4-selective functionalization of pyridine derivatives with excellent enantioselectivity. smolecule.com

Furthermore, chiral amine catalysis can be used for the enantioselective α-alkylation of aldehydes with pyridinium salts derived from amino acids. This reaction proceeds through a light-activated charge-transfer complex between the chiral enamine and the pyridinium salt, highlighting the interplay between organocatalysis and photocatalysis.

Table 2: Enantioselective Transformations Using Pyridinium Salt Derivatives

| Reaction Type | Catalyst/Chiral Source | Type of Pyridinium Derivative | Enantioselectivity (er/ee) | Reference |

| Dearomatization | Chiral isothiourea | 3-Cyano- or 3-sulfonylpyridinium | up to 98:2 er | researchgate.net |

| β-Pyridylation of enals | Chiral N-heterocyclic carbene | N-Amidopyridinium salt | High enantioselectivity | smolecule.com |

| α-Alkylation of aldehydes | Chiral amine | Amino acid derived pyridinium salt | up to 92% ee | |

| Dearomatization | Chiral copper complex | Pyridinium triflates with C3-carbonyl | Excellent enantioselectivities | nih.gov |

Photocatalytic and Electrocatalytic Functions of Pyridinium-Based Systems

The redox properties of pyridinium salts make them suitable candidates for photocatalytic and electrocatalytic applications. These systems often involve the generation of radical intermediates or the participation of the pyridinium moiety in electron transfer processes.

In the realm of photocatalysis, pyridinium salts can form electron donor-acceptor (EDA) complexes with suitable electron donors upon irradiation with visible light. This process can generate radical species without the need for an external photocatalyst. This strategy has been used for the sulfonative pyridylation of alkenes, where the EDA complex between an N-amidopyridinium salt and a sulfinate initiates the radical cascade.

Furthermore, dual catalytic systems combining a photocatalyst, such as an iridium complex, with a pyridinium salt can enable challenging transformations. For example, the C-N cross-coupling of unprotected phenols and pyridines has been achieved using a dual photocatalytic system to generate phenol-pyridinium salts.

In electrocatalysis, pyridinium compounds have been investigated for the reduction of carbon dioxide (CO2). The electrochemical reduction of pyridinium ions can lead to the formation of dihydropyridine (B1217469) derivatives, which can act as hydride transfer agents to reduce CO2 to products like formic acid and methanol. The efficiency and selectivity of this process are highly dependent on the electrode material and the specific substituents on the pyridinium ring. Functionalization of the pyridine ring can tune the electrochemical properties of the resulting metal complexes, potentially controlling their reactivity.

Computational and Theoretical Investigations of 2 Formyl 1 Methylpyridinium Iodide

Quantum Chemical Calculations (DFT, Ab Initio, Molecular Dynamics)

Quantum chemical calculations are powerful tools for investigating the properties of molecules like 2-Formyl-1-methylpyridinium iodide from first principles. Methodologies such as Density Functional Theory (DFT), ab initio methods, and molecular dynamics (MD) simulations offer deep insights into its molecular behavior.

While dedicated, in-depth computational studies focusing exclusively on 2-Formyl-1-methylpyridinium iodide are not extensively documented in publicly available literature, the computational methodologies applied to its derivatives and related reactive systems provide a clear framework for its theoretical investigation. For instance, studies on related guanylhydrazones have employed DFT with the B3LYP functional and the 6-311++G** basis set for geometry optimization and the determination of electronic properties. nih.gov Furthermore, ab initio methods like Hartree-Fock with a 6-31G* basis set and semi-empirical methods such as RM1 have been utilized for calculating molecular energies and partial atomic charges of similar ligands. tandfonline.com

Energetics and Transition State Analysis of Reaction Pathways

The primary reaction pathway involving 2-Formyl-1-methylpyridinium iodide is the nucleophilic addition to its formyl group. This is exemplified by its reaction with hydrazines to form hydrazones and with hydroxylamine (B1172632) to produce oximes, often proceeding through a carbinolamine intermediate. researchgate.netresearchgate.netcore.ac.uk

Computational chemistry, particularly DFT, is well-suited to model these reaction pathways. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For the reaction of 2-Formyl-1-methylpyridinium iodide, a typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy structures of the reactants (2-Formyl-1-methylpyridinium iodide and the nucleophile), the tetrahedral carbinolamine intermediate, and the final imine product.

Transition State Searching: Locating the transition state structures for both the formation of the carbinolamine and its subsequent dehydration. Methods like the synchronous transit-guided quasi-newton (STQN) method are commonly used.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

A study on a related system involving the formation of bicyclic compounds utilized DFT for geometry optimization and transition state analysis, highlighting the feasibility of these methods for complex reaction mechanisms. uni-muenchen.de

Table 1: Potential Computational Approaches for Reaction Pathway Analysis

| Computational Step | Methodology | Application to 2-Formyl-1-methylpyridinium Iodide |

| Reactant/Product Optimization | DFT (e.g., B3LYP/6-311+G**) | Determination of the stable geometries of the pyridinium (B92312) salt, nucleophiles, carbinolamine intermediates, and final products. |

| Transition State Search | QST2/QST3, Berny Optimization | Locating the transition states for nucleophilic attack and subsequent water elimination. |

| Energetics Calculation | Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) | Obtaining accurate activation energies and reaction enthalpies. |

| Molecular Dynamics | MD Simulations | Simulating the reaction dynamics in solution to understand the role of the solvent. |

Electronic Structure and Bonding Analysis

The electronic structure of 2-Formyl-1-methylpyridinium iodide dictates its reactivity. The positively charged nitrogen atom in the pyridinium ring acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the formyl carbon.

Computational methods can provide a detailed picture of the electronic distribution. Natural Bond Orbital (NBO) analysis is a powerful technique to study charge distribution, hybridization, and donor-acceptor interactions within the molecule. For 2-Formyl-1-methylpyridinium iodide, NBO analysis would likely reveal a significant positive charge on the formyl carbon, confirming its high electrophilicity. It would also provide insights into the nature of the C-N bond in the pyridinium ring and the C=O bond of the formyl group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. In a nucleophilic attack scenario, the HOMO of the nucleophile would interact with the LUMO of the 2-Formyl-1-methylpyridinium iodide. The energy and localization of the LUMO, expected to be centered on the formyl group and the pyridinium ring, would be key indicators of its reactivity.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling can be employed to understand the factors governing the reactivity and selectivity of 2-Formyl-1-methylpyridinium iodide in various reactions. While this compound itself is achiral, its reactions with chiral nucleophiles or in chiral environments could lead to stereoselective outcomes.

Conformational analysis, often performed using molecular mechanics (MM) force fields, can identify the most stable conformations of the molecule. tandfonline.com For 2-Formyl-1-methylpyridinium iodide, the orientation of the formyl group relative to the pyridinium ring is a key conformational feature. Understanding the population of different conformers can be important for predicting reactivity.

Molecular docking simulations, a technique frequently used in drug design, could be adapted to model the interaction of 2-Formyl-1-methylpyridinium iodide with larger molecules, such as enzymes or receptors, if it were to be explored in a biological context.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers the capability to predict various spectroscopic properties, which can be invaluable for the characterization of compounds like 2-Formyl-1-methylpyridinium iodide and its reaction products.

DFT and ab initio methods can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. For 2-Formyl-1-methylpyridinium iodide, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the formyl group and the ring vibrations of the pyridinium moiety. Experimental IR data for the related oxime is available and could serve as a benchmark. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for this purpose. These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of reaction products. rsc.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the electronic transitions responsible for the compound's color and photophysical properties.

Spectroscopic Characterization in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 2-Formyl-1-methylpyridinium iodide, ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and for monitoring the progress of reactions in which it participates.

In a typical ¹H NMR spectrum of 2-Formyl-1-methylpyridinium iodide, distinct signals corresponding to the different types of protons in the molecule are observed. The proton of the formyl group (-CHO) would appear at a characteristic downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridinium (B92312) ring would also exhibit signals in the aromatic region (around 7-9 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl group protons attached to the nitrogen atom would give rise to a singlet at a more upfield position, generally around 3-4 ppm.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbon of the formyl group is particularly noteworthy, appearing at a significantly downfield chemical shift (typically 190-200 ppm). The carbons of the pyridinium ring would resonate in the aromatic region (around 120-150 ppm), and the methyl carbon would be found at a much higher field (around 40-50 ppm).

NMR is also invaluable for monitoring reactions involving 2-Formyl-1-methylpyridinium iodide. nih.gov By taking NMR spectra at various time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic data and insights into the reaction mechanism. For instance, if the formyl group is reduced to an alcohol, the characteristic aldehyde proton signal would disappear, and a new signal for the alcohol proton and the CH₂OH protons would emerge.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Formyl-1-methylpyridinium iodide

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Formyl-H | 9.5 - 10.5 | Singlet |

| Pyridinium-H | 7.5 - 9.0 | Multiplets |

| N-Methyl-H | 3.5 - 4.5 | Singlet |

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Formyl-1-methylpyridinium iodide

| Carbon Type | Chemical Shift (ppm) |

| Formyl-C | 190 - 200 |

| Pyridinium-C | 120 - 150 |

| N-Methyl-C | 40 - 50 |

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for identifying reaction intermediates and products. In the context of 2-Formyl-1-methylpyridinium iodide, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition. The molecular weight of 2-Formyl-1-methylpyridinium iodide is 249.05 g/mol . smolecule.com

During mechanistic studies, MS can be used to detect and identify transient intermediates. For example, in reactions where 2-Formyl-1-methylpyridinium iodide acts as an electrophile, the formation of adducts with nucleophiles can be observed as new ions in the mass spectrum. The fragmentation pattern of the molecular ion in the mass spectrometer can also provide structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of its atoms.

In studies of proton pump inhibitors, which can form pyridinium intermediates, mass spectrometry has been instrumental in identifying and characterizing these species. nih.gov Similar approaches can be applied to study the reactivity of 2-Formyl-1-methylpyridinium iodide and to identify the products of its reactions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. core.ac.uk Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule. For 2-Formyl-1-methylpyridinium iodide, the most prominent and diagnostic absorption band in its IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the formyl substituent. This typically appears as a strong peak in the region of 1680-1720 cm⁻¹.

Other characteristic absorptions would include those for the C-H stretching of the aromatic pyridinium ring and the methyl group, typically found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.orglibretexts.org The presence of the pyridinium ring may also give rise to characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

IR spectroscopy is an excellent tool for monitoring the progress of reactions involving 2-Formyl-1-methylpyridinium iodide. youtube.comyoutube.comresearchgate.net For instance, in a reaction where the formyl group is oxidized to a carboxylic acid, the strong C=O stretch of the aldehyde would be replaced by the even broader O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch at a slightly different frequency. core.ac.uk Conversely, if the formyl group is reduced to an alcohol, the C=O absorption would disappear, and a broad O-H stretching band would appear around 3200-3600 cm⁻¹. core.ac.uk

Table 3: Characteristic IR Absorption Frequencies for 2-Formyl-1-methylpyridinium iodide

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680 - 1720 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 2960 | Medium |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium |

UV-Vis Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyridinium ring in 2-Formyl-1-methylpyridinium iodide, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.

The pyridinium moiety gives rise to characteristic π → π* transitions. The presence of the formyl group, a chromophore, attached to the pyridinium ring can influence the wavelength and intensity of these absorptions.

UV-Vis spectroscopy is particularly useful for kinetic studies. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product, the rate of a reaction can be determined. This is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This allows for the continuous monitoring of reaction kinetics without the need to withdraw samples.

Solvent Effects and Reaction Medium Influence on 2 Formyl 1 Methylpyridinium Iodide Reactivity

Impact of Solvent Polarity on Reaction Rates and Equilibria

The polarity of the solvent plays a critical role in modulating the rate of reactions involving 2-Formyl-1-methylpyridinium iodide, particularly in nucleophilic addition reactions. Generally, polar solvents are known to enhance the rates of reactions that proceed through polar or charged transition states by stabilizing these high-energy species. Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, an increase in solvent polarity can lead to a decrease in the reaction rate.

While specific kinetic data for the nucleophilic attack on 2-Formyl-1-methylpyridinium iodide across a wide range of solvents is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds. For instance, the oxidation of aromatic aldehydes by pyridinium (B92312) fluorochromate, a related pyridinium derivative, demonstrates a clear dependence on solvent polarity. In this case, the reaction rate was found to decrease with an increase in the dielectric constant of the solvent, suggesting a transition state that is less polar than the reactants. This trend points to a mechanism where charge is dispersed in the transition state.

To illustrate the potential impact of solvent polarity, the following table presents hypothetical rate constants for a nucleophilic addition to 2-Formyl-1-methylpyridinium iodide in solvents of varying polarity, based on general principles of solvent effects on chemical kinetics.

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Dichloromethane (B109758) | 9.08 | 15 |

| Acetone (B3395972) | 20.7 | 50 |

| Ethanol (B145695) | 24.3 | 120 |

| Water | 80.1 | 500 |

This table is illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally.

Specific Solvent-Substrate and Solvent-Transition State Interactions

Beyond general polarity and protic/aprotic character, specific interactions between the solvent and both the substrate (2-Formyl-1-methylpyridinium iodide) and the transition state are crucial in determining reaction outcomes.

The positively charged pyridinium ring of the substrate is particularly susceptible to solvation by polar solvents. This interaction stabilizes the ground state of the reactant. For a reaction to proceed, the energy of the transition state must be overcome. If the solvent stabilizes the transition state more than it stabilizes the reactant, the reaction will be accelerated. Conversely, if the reactant is more strongly stabilized, the reaction will be hindered.

In the case of nucleophilic addition to the formyl group, the transition state involves the development of a negative charge on the carbonyl oxygen as the new carbon-nucleophile bond is formed. Polar solvents, especially protic ones, can stabilize this developing negative charge through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate.

Influence of Ionic Strength and pH on Reaction Kinetics

The kinetics of reactions involving 2-Formyl-1-methylpyridinium iodide, an ionic compound, are also sensitive to the ionic strength and pH of the medium, particularly in aqueous solutions.

Ionic Strength: An increase in the ionic strength of the solution, achieved by adding an inert salt, can affect the reaction rate between charged species. According to the Debye-Hückel theory for kinetic salt effects, for a reaction between two ions of the same sign, an increase in ionic strength will decrease the reaction rate. Conversely, for a reaction between ions of opposite signs, an increase in ionic strength will increase the reaction rate. When one of the reactants is a neutral molecule, the effect of ionic strength is generally small. In the reaction of the positively charged 2-Formyl-1-methylpyridinium iodide with a neutral nucleophile (like an amine), the primary kinetic salt effect is expected to be minimal. However, if the nucleophile is anionic (like a hydroxide (B78521) ion), an increase in ionic strength would be expected to increase the reaction rate.

pH: The pH of the solution can have a dramatic effect on both the stability of 2-Formyl-1-methylpyridinium iodide and its reaction kinetics. The formyl group can be hydrated in aqueous solution to form a gem-diol, and this equilibrium is pH-dependent.

Furthermore, the reactivity of many nucleophiles is pH-dependent. For example, in reactions with amines, the concentration of the more nucleophilic free amine versus its less reactive protonated ammonium (B1175870) form is directly controlled by the pH. Studies on the analogous 4-acetyl-1-methylpyridinium iodide have shown that the rates of different steps, such as carbinolamine formation and subsequent dehydration to an imine, are influenced differently by pH. For instance, the dehydration step is often subject to general acid and base catalysis. This indicates that a complex pH-rate profile can be expected for reactions of 2-Formyl-1-methylpyridinium iodide with pH-sensitive nucleophiles.

A hypothetical pH-rate profile for the reaction of 2-Formyl-1-methylpyridinium iodide with a primary amine is presented below, illustrating the expected bell-shaped curve.

| pH | Relative Reaction Rate | Dominant Factors |

|---|---|---|

| 2 | Low | Low concentration of free amine (nucleophile) |

| 4 | Moderate | Increasing concentration of free amine |

| 7 | High | Optimal balance of free amine and potential acid/base catalysis |

| 10 | Moderate | Potential for side reactions or changes in the rate-determining step |

| 12 | Low | High hydroxide concentration may lead to competing reactions |

This table is illustrative and the actual pH optimum would depend on the specific nucleophile and reaction conditions.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to Complex Pyridinium (B92312) Salts

The future synthesis of 2-Formyl-1-methylpyridinium iodide and its more complex analogues will likely move beyond traditional quaternization methods. Research is anticipated to focus on developing more sophisticated and efficient synthetic strategies that allow for precise control over the molecular architecture.

Late-Stage Functionalization: A significant area of opportunity lies in the development of methods for the late-stage functionalization of the pyridinium core. This involves introducing diverse chemical groups onto a pre-formed pyridinium ring, enabling the rapid generation of a library of derivatives from a common intermediate. Such approaches are crucial for creating structurally diverse molecules for screening in materials science and medicinal chemistry.

Photocatalysis and C-H Functionalization: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. acs.org Future work could explore the direct installation of a formyl group or other functionalities onto N-methylpyridinium salts, bypassing multi-step sequences. These methods offer milder, more sustainable reaction conditions compared to classical approaches. acs.org

Flow Chemistry and Automated Synthesis: The use of continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity. Developing flow-based syntheses for 2-Formyl-1-methylpyridinium iodide and its derivatives would facilitate scalable production and the creation of compound libraries for high-throughput screening.

Alternative Precursors: Research into alternative starting materials, such as pyrylium (B1242799) salts, could provide new pathways to complex pyridinium structures. researchgate.net The reaction of pyrylium salts with primary amines is a versatile method for generating a wide array of N-substituted pyridinium compounds. researchgate.net

Exploration of Unprecedented Reactivity Modes

The reactivity of 2-Formyl-1-methylpyridinium iodide is largely defined by the electrophilic nature of the pyridinium ring and the aldehyde functionality. However, there is vast potential to uncover and exploit new reaction pathways.

Radical Chemistry: Pyridinium salts have recently gained attention as precursors to various radical species under photoredox or transition-metal catalysis. acs.org Future investigations could focus on using 2-Formyl-1-methylpyridinium iodide to generate novel carbon- or nitrogen-centered radicals. acs.orgacs.org This could unlock new methods for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

Pyridinium Ylide Chemistry: The deprotonation of the methyl group or the formyl-adjacent proton could generate corresponding pyridinium ylides. These reactive intermediates are valuable in 1,3-dipolar cycloaddition reactions to construct complex heterocyclic scaffolds, a research avenue that remains largely unexplored for this specific compound.

Multicomponent Reactions: The aldehyde group and the pyridinium ring offer two distinct points of reactivity. This dual nature makes 2-Formyl-1-methylpyridinium iodide an ideal candidate for the design of novel multicomponent reactions (MCRs). Future MCRs could enable the rapid assembly of complex molecular architectures in a single step, offering significant advantages in terms of efficiency and sustainability.

Advanced Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of 2-Formyl-1-methylpyridinium iodide make it a promising building block for advanced functional materials.

Organic Electronics: Pyridinium salts are known to be components of ionic liquids and have been investigated for their role in organic electronic devices. rsc.org The specific substitution pattern of 2-Formyl-1-methylpyridinium iodide could be leveraged to tune the electronic properties of new materials for applications in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Supramolecular Assemblies: The combination of a charged pyridinium ring and a hydrogen-bond-accepting formyl group makes this molecule an excellent candidate for constructing ordered supramolecular structures. rsc.org Future research could explore its use in forming hydrogen-bonded networks, metal-organic frameworks (MOFs), or host-guest complexes. rsc.org The ability to form such assemblies is crucial for developing sensors, molecular machines, and drug delivery systems. rsc.org

Mechanochromic Materials: Some pyridinium salts exhibit mechanochromic luminescence, where their light-emitting properties change in response to mechanical force. rsc.org Investigations into whether 2-Formyl-1-methylpyridinium iodide or its derivatives possess similar properties could lead to the development of novel stress sensors and smart coatings.

Synergistic Approaches with Biomimetic and Bio-inspired Chemical Systems

The structural similarity of the N-methylpyridinium core to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a vital cofactor in biological redox reactions, presents exciting opportunities for bio-inspired chemistry.

Cofactor Mimics: There is significant potential in designing and synthesizing stable mimics of NAD⁺ for use as inhibitors or probes for NAD⁺-consuming enzymes. nih.gov 2-Formyl-1-methylpyridinium iodide could serve as a foundational scaffold for creating such mimics. By modifying its structure, researchers could develop potent and selective inhibitors for enzymes implicated in various diseases.

Biomimetic Catalysis: The pyridinium moiety can facilitate hydride transfer reactions, mimicking the function of NAD⁺/NADH in biological systems. Future research could explore the use of 2-Formyl-1-methylpyridinium iodide as a catalyst in biomimetic reduction or oxidation reactions, providing sustainable alternatives to traditional metal-based catalysts.

Molecular Recognition and Sensing: The charged and polar nature of the molecule could be exploited for the recognition of biological analytes. Future work might focus on incorporating this pyridinium salt into larger sensor systems designed to detect specific biomolecules through non-covalent interactions, such as cation-π interactions or hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-formyl-1-methylpyridinium iodide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via quaternization of 2-picoline with methyl iodide, followed by formylation. For example, reacting 2-picoline with methyl iodide in methanol under reflux (50°C, 2 hours) yields 1-methylpyridinium iodide precursors. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) can introduce the aldehyde group . Optimization involves controlling temperature (−5°C for hydroxylamine reactions to prevent isomerization) and stoichiometry (e.g., 1.1 equivalents of nucleophiles like phenylhydrazine to minimize side products) .

- Key Data : Hydrazine derivatives yield ~83% purity when precipitated in methanol/ether mixtures .

Q. How is structural confirmation of 2-formyl-1-methylpyridinium iodide and its derivatives achieved using spectroscopic and crystallographic methods?

- Methodology :

- UV-Vis Spectroscopy : Characteristic absorption maxima at 264 nm (A-series oximes) and 226 nm (iodide ion) help identify electronic transitions .

- ¹H/¹³C NMR : Peaks at δ 9.07–9.01 ppm (pyridinium protons) and δ 154.4 ppm (formyl carbon) confirm quaternization and formylation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing modes. For example, hydrogen bonding between iodide and oxime groups stabilizes the anti-configuration .

Advanced Research Questions

Q. How do geometric isomers (syn/anti) of 2-formyl-1-methylpyridinium iodide derivatives form, and what analytical methods differentiate them?

- Methodology : Isomers arise during nucleophilic additions (e.g., hydroxylamine or phenylhydrazine). The A-series (syn) forms at low temperatures (−5°C), while the B-series (anti) dominates at room temperature. Differentiation methods:

- Titration : A-series oximes exhibit pKa ~9.5 (unstable), while B-series shows pKa ~10.0 (stable) due to resonance stabilization .

- UV-Vis : Syn isomers display bathochromic shifts (~10 nm) compared to anti isomers .

- Kinetic Studies : Monitoring isomerization rates via time-resolved NMR reveals A→B conversion accelerates in alkaline media .

Q. What contradictions exist in historical literature regarding the geometric configuration and bioactivity of 2-formyl-1-methylpyridinium iodide oximes, and how can they be resolved?

- Contradictions : Early studies attributed enhanced organophosphorus antidote activity to the anti-configuration (B-series) based on acidity comparisons with benzene oximes. However, carbinolamine intermediates (A-series) were later identified as transient species during oxime formation, invalidating prior stereochemical assignments .

- Resolution : Modern techniques like X-ray crystallography and DFT calculations reconcile discrepancies. For example, SHELXD-generated crystal structures confirm anti-oximes adopt a planar geometry optimal for enzyme binding .

Q. How does 2-formyl-1-methylpyridinium iodide participate in enzyme reactivation mechanisms, particularly in organophosphorus poisoning?

- Mechanistic Insight : The compound’s oxime derivatives (e.g., 2-formyl-1-methylpyridinium iodide oxime) act as nucleophiles, displacing phosphorylated serine residues in acetylcholinesterase. The anti-configuration aligns the oximino group with the enzyme’s active site, enabling phosphonate displacement.

- Experimental Validation :

- Kinetic Assays : Measure reactivation rates using Ellman’s method (UV monitoring at 412 nm) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) model oxime-enzyme interactions, correlating binding energy with in vitro efficacy .

Methodological Best Practices

Q. How should researchers report synthetic and analytical data for 2-formyl-1-methylpyridinium iodide to ensure reproducibility?

- Guidelines :

- Experimental Details : Specify reaction solvents, temperatures, and purification steps (e.g., ether precipitation for hydrazones) .

- Supporting Information : Include NMR spectra (DMSO-d₆ referenced to TMS), HRMS data (ESI-TOF), and crystallographic CIF files .

- Avoid Overinterpretation : Clearly distinguish observed data (e.g., pKa values) from hypothesized mechanisms .

Q. What computational tools are recommended for modeling the reactivity of 2-formyl-1-methylpyridinium iodide derivatives?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.